molecular formula C22H21Cl2N5O B11696030 2-[(2E)-2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-[(2E)-2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11696030
M. Wt: 442.3 g/mol
InChI Key: UPYPNHOWHLAXOU-KBKYJPHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound It features a pyrrole ring substituted with a dichlorophenyl group and a pyridine ring substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials may include 3,4-dichlorophenyl derivatives, pyrrole, and pyridine compounds. The key steps often involve:

  • Formation of the pyrrole ring.
  • Introduction of the dichlorophenyl group.
  • Formation of the pyridine ring.
  • Methoxymethylation and methylation reactions.
  • Final condensation to form the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrrole and pyridine rings can be oxidized under specific conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole or pyridine N-oxides, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
  • 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-ETHYLPYRIDINE-3-CARBONITRILE

Uniqueness

The uniqueness of 2-[(2E)-2-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE lies in its specific substitution pattern and the presence of both pyrrole and pyridine rings. This combination of structural features imparts unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H21Cl2N5O

Molecular Weight

442.3 g/mol

IUPAC Name

2-[(2E)-2-[[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C22H21Cl2N5O/c1-13-7-17(12-30-4)19(10-25)22(27-13)28-26-11-16-8-14(2)29(15(16)3)18-5-6-20(23)21(24)9-18/h5-9,11H,12H2,1-4H3,(H,27,28)/b26-11+

InChI Key

UPYPNHOWHLAXOU-KBKYJPHKSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C/C2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)Cl)C)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)Cl)C)C#N)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.